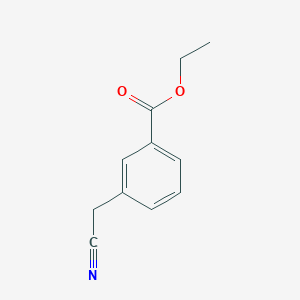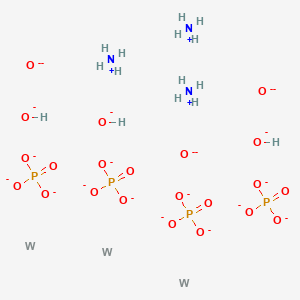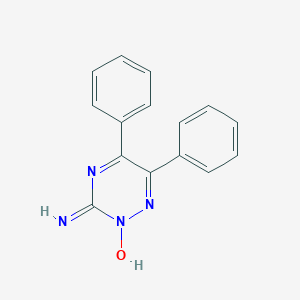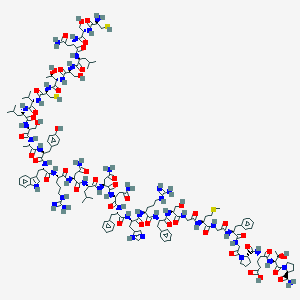
Pyridin-1-iumformiat
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Pyridin-1-ium formate and its derivatives involves the interaction of pyridine or its derivatives with formate ions under specific conditions. For example, cis-2,5-Bis(2-fluoro-5-methoxyphenethyl)pyrrolidinium formate represents a pyrrolidinium formate salt synthesized under controlled conditions, demonstrating the versatility of formate in creating semi-organic salts with pyridinium cores (Ponugoti et al., 2011).
Molecular Structure Analysis
The molecular structure of Pyridin-1-ium formate derivatives has been elucidated through various analytical techniques, including single-crystal X-ray diffraction. These studies reveal that pyridinium salts exhibit diverse structural motifs, including the presence of independent pyrrolidinium formate salt molecules in certain compounds. The central pyrrolidinium ring is typically non-planar, with substituents occupying equatorial positions, contributing to the compound's unique properties (Ponugoti et al., 2011).
Chemical Reactions and Properties
Pyridin-1-ium formate participates in various chemical reactions, highlighting its reactivity and potential as a synthetic intermediate. The compound's interaction with different reagents and conditions can lead to a range of outcomes, including the formation of complex coordination polymers with luminescence properties as demonstrated by certain pyridinium-based ligands (Bachmann et al., 2013).
Physical Properties Analysis
The physical properties of Pyridin-1-ium formate, including its crystal structure and optical characteristics, have been a subject of interest. For instance, the growth and structural analysis of Pyridine-1-ium-2-carboxylatehydrogenbromide, a related compound, revealed a triclinic crystal system with specific optical properties, indicating the potential for non-linear optical applications (Gowri et al., 2015).
Chemical Properties Analysis
The chemical properties of Pyridin-1-ium formate, including its reactivity and interaction with various chemical agents, underscore its importance in synthesis and material science. The compound's ability to form stable complexes and participate in redox reactions is particularly notable, as seen in the synthesis and characterization of complexes with redox-active ligands (Yambulatov et al., 2020).
Wissenschaftliche Forschungsanwendungen
Kristallwachstum und Strukturanalyse
Pyridin-1-ium-2-carboxylat-Benzimidazol-Hydrat (PCBH)-Kristalle, die aus Benzimidazol und Pyridin-1-ium-2-carbonsäure synthetisiert werden, wurden in der Studie über Kristallwachstum und -struktur verwendet . Die Gitterparameter dieser Kristalle wurden mit Hilfe der Röntgenbeugung an Einkristallen bestimmt .
Analyse der optischen Eigenschaften
Die linearen optischen Eigenschaften von PCBH-Kristallen, die aus Lösungen gezüchtet wurden, wurden mit einem UV-Vis-Spektrometer analysiert . Dies ist entscheidend für das Verständnis des Verhaltens dieser Kristalle in verschiedenen lichtbasierten Anwendungen.
Quantenchemische Eigenschaften
Die Dichtefunktionaltheorie (DFT) wurde verwendet, um die besten Molekülstrukturen, Grenzorbitale und quantenchemischen Eigenschaften der gewachsenen Verbindung herauszufinden . Diese Eigenschaften sind wichtig, um das Verhalten der Verbindung in verschiedenen chemischen Reaktionen vorherzusagen.
Analyse der mechanischen Eigenschaften
Ein Vickers-Mikrohärtetester wurde zur Analyse der mechanischen Eigenschaften des Kristalls eingesetzt . Das Verständnis der mechanischen Eigenschaften eines Materials ist entscheidend für die Bestimmung seiner potenziellen Anwendungen in verschiedenen Bereichen.
Untersuchung der dielektrischen Eigenschaften
Die dielektrischen Eigenschaften des PCBH-Kristalls wurden untersucht . Dielektrische Eigenschaften sind wichtig für Anwendungen in der Elektronik und Telekommunikation.
Identifizierung der Laserschwellenbelastung
Die Laserschwellenbelastung des PCBH-Kristalls wurde bestimmt . Diese Information ist entscheidend für Anwendungen, die hochintensive Lichtquellen verwenden.
Antibakterielle Wirkung
Die Molekül-Docking-Studie legt nahe, dass es eine antibakterielle Wirkung besitzt und eine minimale Bindungsenergie aufweist . Dies macht es zu einem potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente.
Vorhersage der pharmakokinetischen Eigenschaften
Die ADMET-Faktoren und die Medikamentenähnlichkeit werden verwendet, um die pharmakokinetischen Eigenschaften des PCBH-Moleküls vorherzusagen . Diese Information ist entscheidend für die Entwicklung neuer Medikamente.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Pyridin-1-ium formate, like other pyridinium salts, is a structurally diverse compound found in many natural products and bioactive pharmaceuticals Pyridinium compounds are known for their wide range of targets, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Mode of Action
Biochemical Pathways
Pyridinium salts have been implicated in a wide range of biochemical pathways due to their diverse structures and reactivity .
Result of Action
Pyridinium salts are known for their diverse biological activities, including their roles as anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Action Environment
The properties of pyridinium salts can be influenced by various factors, including the presence of other ions and the ph of the environment .
Eigenschaften
IUPAC Name |
pyridin-1-ium;formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N.CH2O2/c1-2-4-6-5-3-1;2-1-3/h1-5H;1H,(H,2,3) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTUVFSBEYKVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[NH+]C=C1.C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619788 | |
| Record name | Pyridin-1-ium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15066-28-1 | |
| Record name | Pyridin-1-ium formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10619788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



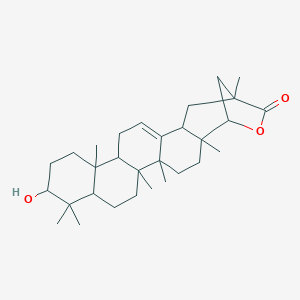

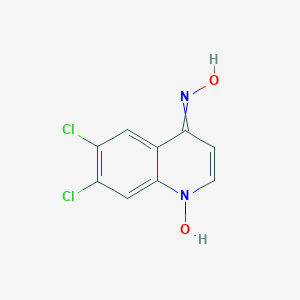
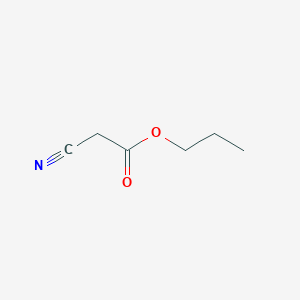


![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulphonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulphonate](/img/structure/B77316.png)
